4-Dimethylamino-1-naphthaldehyde
Overview
Description
4-Dimethylamino-1-naphthaldehyde is a chemical compound with the molecular formula C13H13NO. It is known for its unique structural features, which make it a valuable tool in various fields of chemical research, particularly in organic synthesis and the development of fluorescent probes .
Mechanism of Action
Target of Action
4-Dimethylamino-1-naphthaldehyde (DMAN) primarily targets primary amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
DMAN operates through its ability to act as an electrophile , readily undergoing nucleophilic addition reactions . This reactivity is harnessed in the synthesis of heterocyclic compounds and in Schiff base formation, where DMAN reacts with primary amines to form imine linkages .
Biochemical Pathways
The primary biochemical pathway affected by DMAN involves the formation of Schiff bases . Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they play a crucial role in many biological processes, including enzymatic catalysis and signal transduction.
Result of Action
The molecular and cellular effects of DMAN’s action primarily involve the formation of imine linkages with primary amines . This can lead to the synthesis of a variety of complex organic molecules, including heterocyclic compounds. In a biological context, this could potentially influence processes such as protein synthesis and neurotransmission.
Biochemical Analysis
Biochemical Properties
The unique structural features of 4-Dimethylamino-1-naphthaldehyde enable it to participate in a variety of biochemical reactions . It is known to act as an electrophile, readily undergoing nucleophilic addition reactions . This reactivity is harnessed in the synthesis of heterocyclic compounds and in Schiff base formation, where it reacts with primary amines to form imine linkages .
Molecular Mechanism
One of the key mechanisms by which this compound operates is through its ability to act as an electrophile . It readily undergoes nucleophilic addition reactions, which is a pivotal mechanism in the formation of complex organic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dimethylamino-1-naphthaldehyde can be synthesized through the reaction of 1-naphthaldehyde with dimethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylamino-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthylamines.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Dimethylamino-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of complex organic molecules.
Biology: The compound serves as a fluorescent probe for studying biological systems and molecular interactions.
Medicine: It is utilized in the development of diagnostic tools and therapeutic agents.
Industry: The compound is employed in the manufacture of dyes and pigments
Comparison with Similar Compounds
- 4-Dimethylamino-1-naphthol
- 4-Dimethylamino-1-naphthoic acid
- 4-Dimethylamino-1-naphthylamine
Comparison: 4-Dimethylamino-1-naphthaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, while 4-Dimethylamino-1-naphthol contains a hydroxyl group, making it more suitable for reactions involving nucleophiles, this compound’s aldehyde group makes it more reactive in electrophilic addition and condensation reactions .
Properties
IUPAC Name |
4-(dimethylamino)naphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13-8-7-10(9-15)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFZIFIUMBSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345919 | |
Record name | 4-Dimethylamino-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971-81-9 | |
Record name | 4-Dimethylamino-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Dimethylamino-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Dimethylamino-1-naphthaldehyde contribute to the development of antimicrobial agents?
A: Research has shown that this compound can be used as a starting material for synthesizing 2-pyrazoline derivatives with potent antimicrobial activity []. This compound acts as a building block in a multistep synthesis. First, it undergoes a condensation reaction with a substituted acetylnaphthalene to form a chalcone intermediate. This chalcone then reacts with hydrazine hydrochloride to yield the final 2-pyrazoline derivative. The presence of the dimethylamino group on the naphthalene ring of the final 2-pyrazoline derivative contributes significantly to its antimicrobial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae [].
Q2: Can this compound be used to study enzyme activity?
A: Yes, this compound plays a crucial role in a multiplex fluorescence-based assay developed to assess the activity of amine transaminases (ATAs) []. In this assay, it acts as the amine acceptor. The assay’s effectiveness hinges on the fact that when an ATA successfully transfers an amino group from a donor amine to this compound, it leads to a detectable change in fluorescence. This method allows researchers to screen various amine donors with different ATAs, including those that are immobilized, making it a valuable tool for enzyme engineering and biocatalysis research [].
Q3: How does pressure impact the luminescence of this compound?
A: this compound exhibits a fascinating property called pressure-induced luminescence []. When dissolved in a solid polymer matrix and subjected to pressure, its luminescence, both fluorescence, and phosphorescence, significantly increases. This phenomenon is attributed to the pressure altering the character of the molecule’s lowest triplet state, specifically by reducing its n,π* character. This reduction enhances the radiative rate and reduces intersystem crossing, resulting in intensified luminescence [].
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